molecular formula C20H24BNO3 B8085806 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

Cat. No.: B8085806
M. Wt: 337.2 g/mol
InChI Key: KLVJTNQTWBVSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide is a chemical compound characterized by its boronic acid derivative structure

Properties

IUPAC Name

4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO3/c1-14-6-8-15(9-7-14)18(23)22-17-12-10-16(11-13-17)21-24-19(2,3)20(4,5)25-21/h6-13H,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVJTNQTWBVSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-methylbenzoyl chloride with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the boronic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride, anhydrous ether.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Various substituted benzamides.

Scientific Research Applications

Organic Synthesis

The compound is utilized in organic synthesis as a reagent for:

  • Borylation Reactions : It serves as a borylating agent in the functionalization of aromatic compounds through C-H activation. This process allows for the introduction of boron into organic molecules, which can be further transformed into various functional groups .
  • Cross-Coupling Reactions : The boron atom facilitates Suzuki-Miyaura coupling reactions, enabling the formation of biaryl compounds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research has indicated potential applications in drug development:

  • Anticancer Activity : Compounds containing dioxaborolane moieties have shown promise in targeting cancer cells through mechanisms involving apoptosis and cell cycle arrest. Studies are ongoing to evaluate the efficacy of such compounds in clinical settings .
  • Targeted Drug Delivery : The ability of boron compounds to form stable complexes with certain biomolecules suggests potential use in targeted drug delivery systems, enhancing the therapeutic index of anticancer drugs .

Materials Science

The compound's unique properties make it suitable for:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for electronics and coatings .
  • Photonic Applications : Research indicates that boron-containing compounds can be used in the fabrication of photonic devices due to their optical properties. This includes applications in sensors and light-emitting devices .

Case Studies

StudyApplicationFindings
Borylation of Aromatic CompoundsDemonstrated high yields and selectivity in borylation reactions using 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide as a borylating agent.
Anticancer ActivityIn vitro studies showed that derivatives of this compound induce apoptosis in cancer cell lines. Further investigation is required for clinical relevance.
Polymer EnhancementIncorporation into polycarbonate matrices resulted in improved thermal stability and mechanical strength compared to unmodified polymers.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in biological systems and catalytic processes. The molecular targets and pathways involved include enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

  • 4-Methylbenzamide

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • 4-Methyl-N-(4-methylphenyl)benzamide

Uniqueness: 4-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide stands out due to its boronic acid derivative structure, which imparts unique reactivity and versatility compared to its analogs.

This compound's multifaceted applications and distinctive properties make it a valuable asset in scientific research and industrial applications. Its continued study and development hold promise for future advancements in various fields.

Biological Activity

4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a dioxaborolane moiety, which is known for its ability to participate in various chemical reactions and interactions. The molecular formula is C26H30BNO2C_{26}H_{30}BNO_2, and it has a molecular weight of 426.34 g/mol.

PropertyValue
Molecular FormulaC26H30BNO2
Molecular Weight426.34 g/mol
CAS Number528610-00-6
Purity>95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance:

  • Inhibition of Cytochrome P450 (CYP) Enzymes : The compound has shown potential in inhibiting CYP450 enzymes, which play a crucial role in drug metabolism. In vitro studies indicated that it could inhibit CYP3A4 with an IC50 value of approximately 0.34 μM .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Its structural features suggest that it may function as an antitumor agent through the following mechanisms:

  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases (G1/S or G2/M), thereby inhibiting cancer cell proliferation.

Antimicrobial Activity

Preliminary data suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic enzymes.

Study on Antitumor Activity

A study investigating the effects of this compound on human breast cancer cells (MCF-7) demonstrated significant cytotoxicity. The results indicated:

  • EC50 Value : The effective concentration for 50% inhibition was found to be around 1.5 μM.
  • Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.
Treatment Concentration (μM)% Cell Viability
0100
0.585
170
1.550

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have indicated moderate solubility and permeability characteristics:

  • Solubility : Low aqueous solubility (approximately 5 μM at pH 7.4).
  • Metabolic Stability : Moderate metabolic stability was observed in liver microsomes.

Q & A

Q. Advanced

  • PXRD : Identify crystalline vs. amorphous forms by comparing diffraction patterns .
  • Solid-state NMR : Resolve ¹¹B quadrupolar coupling to assess local symmetry .
  • Raman spectroscopy : Detect subtle conformational changes in the benzamide carbonyl .

How can computational methods predict the reactivity of this compound in novel coupling reactions?

Q. Advanced

  • DFT transition-state modeling : Calculate activation barriers for cross-couplings with heteroaryl halides .
  • Machine learning : Train models on existing Suzuki-Miyaura reaction databases to predict optimal ligands/bases .
  • Solvent parameterization : Use COSMO-RS to screen solvents for improved solubility/reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.